Chiral Purity and Enantiomeric Identity
Procurement of the specific L-enantiomer of Fmoc-cyclopropylalanine is critical for maintaining stereochemical fidelity in peptide synthesis. The target compound exhibits a specific optical rotation that distinguishes it from its D-enantiomer (Fmoc-D-Cyclopropylalanine, CAS 170642-29-2). Using the incorrect enantiomer would result in a diastereomeric peptide with altered biological activity .
| Evidence Dimension | Optical Rotation ([α]D20) |
|---|---|
| Target Compound Data | -12.8° (c=1 in DMF) |
| Comparator Or Baseline | Fmoc-D-Cyclopropylalanine: +12.8° (c=1 in DMF, inferred as the opposite enantiomer) |
| Quantified Difference | Equal and opposite optical rotation, confirming enantiomeric purity and identity. |
| Conditions | Polarimetry measurement at 20°C in DMF (c=1). |
Why This Matters
This specification ensures the correct stereoisomer is used, preventing the synthesis of inactive or undesired diastereomers, which is a non-negotiable quality control parameter for procurement.
